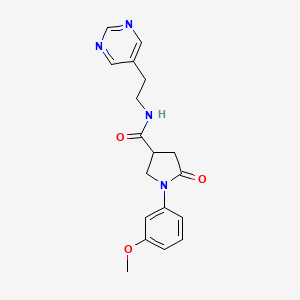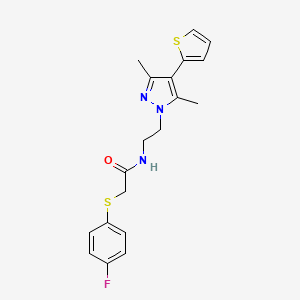![molecular formula C9H8N2O3 B2889436 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 1554047-87-8](/img/structure/B2889436.png)
5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H8N2O3 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .
Molecular Structure Analysis
The molecular weight of 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is 192.17 . The InChI code is 1S/C9H8N2O3/c1-14-8-3-5-2-6 (9 (12)13)11-7 (5)4-10-8/h2-4,11H,1H3, (H,12,13) .Chemical Reactions Analysis
There are studies on the biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors . These derivatives have shown potent activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid include a molecular weight of 192.17 and a predicted boiling point of 458.4±40.0 °C . The compound should be stored at 2-8°C .Applications De Recherche Scientifique
Cancer Research
5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid: has shown potential in cancer research, particularly in the synthesis of new ring systems like bispyrido[4’,3’:4,5]pyrrolo[1,2-a:1’,2’-d]pyrazine . These compounds have been tested for antiproliferative activity against various cancer cell lines, including breast and renal cancer sub-panels . The ability to inhibit cell growth makes this compound a valuable asset in the development of new anticancer agents.
Drug Discovery
In drug discovery, derivatives of 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid have been evaluated as potent inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs are critical in the development and progression of various cancers, and targeting them can be an effective therapeutic strategy. Compounds derived from this acid have shown promising FGFR inhibitory activity, making them potential candidates for cancer therapy .
Organic Synthesis
This compound serves as a reactant in the synthesis of complex organic molecules. It has been used in the multi-component synthesis of pyrazolo[3,4-b]quinolinones, which exhibit a range of biological properties . Its role in facilitating the construction of diverse heterocyclic scaffolds is significant for advancing organic synthesis methodologies.
Biochemistry
In biochemistry, 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is involved in the synthesis of melatoninergic ligands, which include the azaindole moiety . These ligands are crucial for studying the melatoninergic system and its implications in various physiological processes.
Medicinal Chemistry
The compound’s derivatives have shown activity against conditions involving elevated plasma blood glucose, such as diabetes and related disorders . By reducing blood glucose levels, these derivatives could be beneficial in the prevention and treatment of metabolic diseases.
Environmental Applications
While direct environmental applications of 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid were not found in the search results, related compounds like 5-methoxy-6-azaindole have been used as reactants for preparing indole sulfonamides, which are HIV entry inhibitors . Such applications highlight the environmental relevance of research on these compounds, as they contribute to public health and safety.
Safety and Hazards
The safety information available indicates that 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
Similar compounds have been shown to inhibit fgfrs, which play an essential role in various types of tumors . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Biochemical Pathways
Fgfr inhibitors, like similar compounds, can affect the ras–mek–erk, plcγ, and pi3k–akt signaling pathways .
Pharmacokinetics
Its molecular weight of 19217 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol generally have better absorption and distribution in the body.
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .
Propriétés
IUPAC Name |
5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-2-5-6(9(12)13)3-10-7(5)4-11-8/h2-4,10H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRYEIVZBIPUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)C(=CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Methoxy-1-(pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2889363.png)
![2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2889364.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2889370.png)


